CYP3A4 Inhibitory Potency vs. Acetate Ester
The target compound, as the 4-methyl-2-oxo-2H-1-benzopyran-7-yl trifluoroacetate ester, is registered in BindingDB with a CYP3A4 IC50 of 10 nM against human recombinant enzyme using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate in a 30-min fluorescence assay [1]. This potency is noteworthy because the widely used comparator 4-methylumbelliferyl acetate (CAS 2747-05-9) is not reported to exhibit CYP3A4 inhibition at comparable concentrations in curated public databases; its documented biological activity is primarily as a carboxylesterase substrate and glutathione S-transferase (GST) inhibitor (36.7% inhibition of AFB1-DNA binding in vitro) . This functional divergence—CYP3A4 inhibition versus GST inhibition—directly reflects the influence of the trifluoroacetate versus acetate leaving group on molecular recognition.
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM (human recombinant CYP3A4, fluorescence assay, 30 min incubation) [1] |
| Comparator Or Baseline | 4-Methylumbelliferyl acetate (CAS 2747-05-9): no reported CYP3A4 IC50 in curated databases; primary reported activity is GST inhibition (36.7% AFB1-DNA binding inhibition) |
| Quantified Difference | Target: CYP3A4 IC50 = 10 nM. Comparator: CYP3A4 activity not reported; qualitatively different target engagement profile (CYP3A4 vs. GST). |
| Conditions | Inhibition of human recombinant CYP3A4; substrate: 7-benzyloxy-4-(trifluoromethyl)-coumarin; detection: fluorescence; incubation: 30 min. |
Why This Matters
Researchers requiring potent CYP3A4 inhibition in a coumarin scaffold cannot simply substitute the trifluoroacetate ester with the acetate analog, as their target engagement profiles are fundamentally distinct.
- [1] BindingDB. BDBM50041973 (CHEMBL3358937). IC50 10 nM, CYP3A4 inhibition. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50041973 View Source
